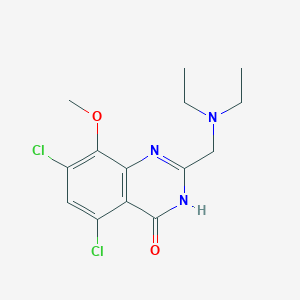
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes two chlorine atoms, a diethylaminomethyl group, and a methoxy group attached to a quinazolinone core. It has garnered interest in various scientific fields due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 5,7-dichloro-8-methoxyquinazoline.
Formation of Intermediate: The intermediate is then reacted with diethylamine in the presence of a suitable catalyst to introduce the diethylaminomethyl group.
Final Product: The final step involves the cyclization of the intermediate to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-dichloro-8-hydroxyquinoline: Shares the dichloroquinoline structure but lacks the diethylaminomethyl and methoxy groups.
5,7-dichloro-2-methyl-8-quinolinol: Similar structure but with a methyl group instead of the diethylaminomethyl group.
Uniqueness
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of chlorine, diethylaminomethyl, and methoxy groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H17Cl2N3O2 |
|---|---|
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H17Cl2N3O2/c1-4-19(5-2)7-10-17-12-11(14(20)18-10)8(15)6-9(16)13(12)21-3/h6H,4-5,7H2,1-3H3,(H,17,18,20) |
Clé InChI |
ZTZRTEYVPYRELX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=NC2=C(C(=CC(=C2OC)Cl)Cl)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788813.png)
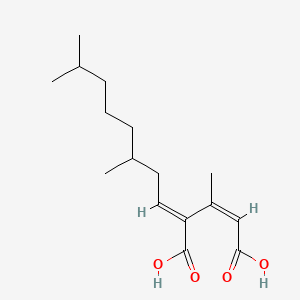
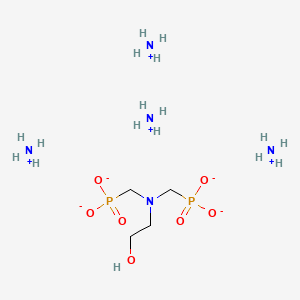

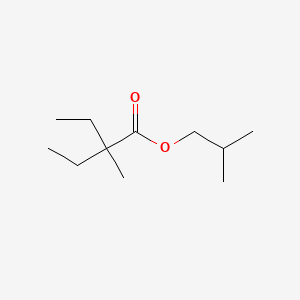

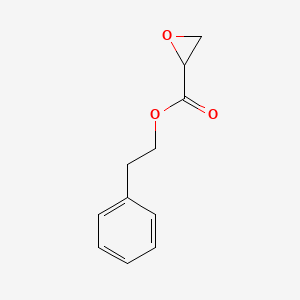
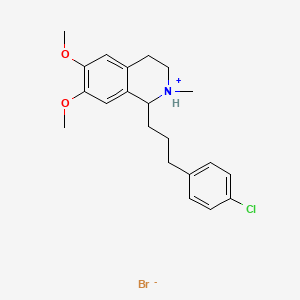
![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788862.png)
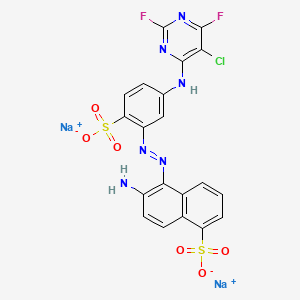
![[2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate](/img/structure/B13788871.png)
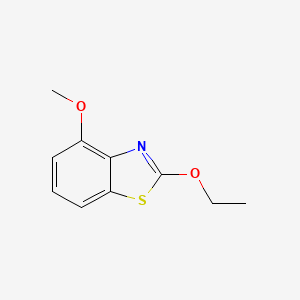
![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)
